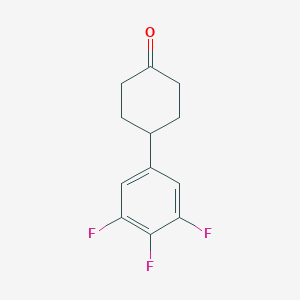

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one

Description

Properties

IUPAC Name |

4-(3,4,5-trifluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-10-5-8(6-11(14)12(10)15)7-1-3-9(16)4-2-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWYGOFXXZVJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621308 | |

| Record name | 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160148-05-0 | |

| Record name | 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 3,4,5-trifluorobenzene.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water.

Catalysts and Reagents: Common catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3). These catalysts facilitate the Friedel-Crafts acylation reaction.

Procedure: The cyclohexanone is reacted with 3,4,5-trifluorobenzene in the presence of the chosen catalyst. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

Oxidation: The major products are carboxylic acids or ketones, depending on the specific conditions.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The cyclohexanone ring provides structural rigidity, allowing for precise binding to target sites.

Comparison with Similar Compounds

4-(4-Fluorophenyl)cyclohexan-1-one

- Structural Differences: Replaces the 3,4,5-trifluorophenyl group with a mono-fluorinated phenyl ring.

- Properties: Reduced electron-withdrawing effects compared to the trifluorinated analog. Lower molecular weight (estimated ~196 g/mol) and higher hydrophobicity than non-fluorinated cyclohexanones.

- Applications : Primarily used as a precursor in organic synthesis due to its simpler fluorination pattern .

2-(3,4,5-Trifluorophenyl)cyclohexan-1-one

- Structural Differences: The trifluorophenyl group is attached at the 2-position of the cyclohexanone ring instead of the 4-position.

- Properties : Altered steric hindrance and dipole orientation due to the substituent’s position. This impacts mesophase behavior in liquid crystals, as molecular packing differs significantly from the 4-substituted analog .

4-(3-(Trifluoromethyl)phenyl)cyclohexan-1-one

- Structural Differences : Substitutes the trifluorophenyl group with a trifluoromethylphenyl moiety.

- Properties : The trifluoromethyl group (-CF₃) introduces stronger electron-withdrawing effects but lacks the symmetry of the trifluorophenyl group. Molecular weight is similar (~196 g/mol), but melting points and solubility profiles may differ .

- Applications : Used in medicinal chemistry as a building block for fluorinated drug candidates .

3-(4-Chlorophenyl)cyclohexan-1-one

- Structural Differences : Replaces fluorine atoms with chlorine at the phenyl ring’s para position.

- Properties : Chlorine’s larger atomic radius increases steric bulk and reduces electronegativity compared to fluorine. Molecular weight is 208.68 g/mol, higher than fluorinated analogs.

- Applications : Common in agrochemicals and dyes, where halogenation enhances stability .

2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one

- Structural Differences: Incorporates an ethylamino group at the 2-position and a mono-fluorophenyl group.

- Properties: The amino group introduces basicity, altering solubility in polar solvents. Psychoactive properties have been reported, distinguishing it from non-amino analogs .

- Applications : Investigated in neuroscience research, though regulatory restrictions apply.

Comparative Data Table

Research Findings and Implications

- Fluorination Impact: The 3,4,5-trifluorophenyl group in this compound enhances thermal stability and mesophase range in liquid crystals compared to mono- or di-fluorinated analogs .

- Steric and Electronic Effects : Substituent position (2- vs. 4-) significantly alters molecular geometry, affecting intermolecular interactions in polymer matrices .

Biological Activity

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its lipophilicity and stability, which are critical for biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of three fluorine atoms on the phenyl ring alters the electronic characteristics of the compound, making it a valuable candidate for various biological studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The trifluorophenyl group enhances binding affinity to these targets, potentially modulating various biological pathways. The compound may act as a competitive inhibitor in enzymatic reactions or as a modulator of receptor activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Effects : The compound has shown potential in alleviating pain in animal models.

- Antimicrobial Activity : Some studies have indicated that it possesses antimicrobial properties against certain bacterial strains.

Case Study 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the cyclohexanone structure could enhance DPP-IV inhibitory activity. This enzyme is a target for diabetes treatment, and compounds with similar structures have been shown to improve glycemic control in diabetic models. The introduction of trifluoromethyl groups has been associated with increased potency due to improved binding interactions at the active site of DPP-IV .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound reduced the expression of inflammatory markers in macrophages. The compound inhibited the NF-kB signaling pathway, leading to decreased production of TNF-alpha and IL-6. These findings suggest its potential application in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 4-(3,4-Difluorophenyl)cyclohexan-1-one | Moderate anti-inflammatory effects | Lacks one fluorine atom; different reactivity |

| 4-(3,5-Difluorophenyl)cyclohexan-1-one | Lower DPP-IV inhibition | Substituted at different positions |

| 3-(3,4,5-Trichlorophenyl)cyclohexanone | Antimicrobial properties | Chlorine substituents affect stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.